5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of difluoromethoxy and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while the use of trifluoroacetic acid predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxy and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and fluoroalkyl groups enhances the compound’s binding affinity to receptors, metabolic stability, and lipophilicity . These properties contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 5,6-Diarylpyrazolo[1,5-a]pyrimidines
- 6,7-Diarylpyrazolo[1,5-a]pyrimidines
Uniqueness
Compared to these similar compounds, 5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of difluoromethoxy and trifluoromethyl groups. These groups enhance its chemical stability, biological activity, and potential for various applications in research and industry .
Properties
Molecular Formula |
C14H8F5N3O |
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Molecular Weight |
329.22 g/mol |
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H8F5N3O/c15-13(16)23-9-3-1-8(2-4-9)10-7-11(14(17,18)19)22-12(21-10)5-6-20-22/h1-7,13H |
InChI Key |
ZYTKXTACXRBXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(F)(F)F)OC(F)F |
Origin of Product |
United States |
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